![molecular formula C21H19N5OS B2913986 N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 577959-74-1](/img/structure/B2913986.png)

N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

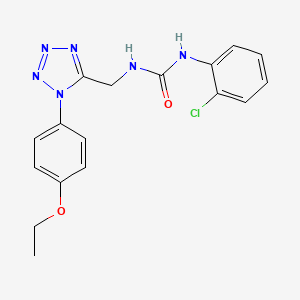

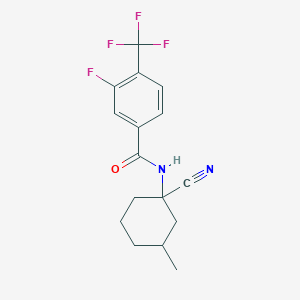

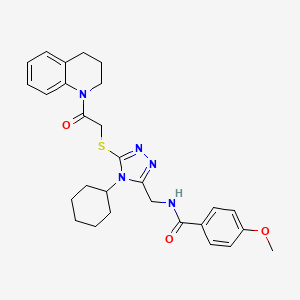

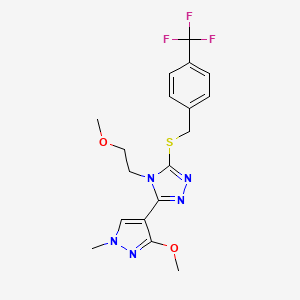

“N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . These compounds have been designed and synthesized as FLT3 inhibitors . They have shown significant chemotherapeutic activities, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Synthesis Analysis

The synthesis of these compounds involves the design of a novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages . The synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrazolo[3,4-d]pyrimidine scaffold . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were designed and executed using both green and conventional methods . The reaction mechanism was illustrated using DFT .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were evaluated through a predictive kinetic study, and several ADME descriptors were calculated .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has shown promise in the field of oncology. Derivatives of the pyrazolo[3,4-d]pyrimidine class have been designed and synthesized with anticancer properties . They have been evaluated for their cytotoxicity against various cancer cell lines, with some compounds demonstrating significant activity. This suggests that our compound of interest may serve as a lead structure for developing new anticancer agents.

FLT3 Inhibition

In the search for new chemotherapeutic agents, a series of pyrazolo[3,4-d]pyrimidine-based compounds, which include our compound, have been synthesized as FLT3 inhibitors . These have been assessed for their potential to inhibit the FLT3 signaling pathway, which is often dysregulated in acute myeloid leukemia, making them valuable for targeted cancer therapy.

EGFR-TK Inhibition

The compound has been incorporated into derivatives that act as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . These inhibitors are crucial in the treatment of various cancers, as they can interfere with the EGFR signaling pathway that promotes tumor growth and survival.

P-glycoprotein Inhibition

Some derivatives of the compound have been studied for their ability to inhibit P-glycoprotein . This protein plays a role in drug resistance by pumping anticancer drugs out of cells. Inhibiting P-glycoprotein can enhance the efficacy of chemotherapy by preventing drug efflux.

Chiral Chromatography Stationary Phases

The compound’s structural motifs have been utilized in linking with oligosaccharides and cyclodextrins to create chiral chromatography stationary phases . This application is significant in pharmaceutical research, where the separation of chiral compounds is essential.

Molecular Dynamics Studies

Molecular dynamics studies have been conducted with derivatives of this compound to predict their binding modes and interactions with target proteins . These studies are fundamental in drug design, allowing researchers to understand how the compound interacts at the molecular level and how it can be optimized for better therapeutic effects.

Wirkmechanismus

Target of Action

The primary target of this compound is the FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase . FLT3 plays a crucial role in the survival and proliferation of hematopoietic stem cells and progenitor cells .

Mode of Action

The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells .

Biochemical Pathways

The compound affects the FLT3 signaling pathway, which is involved in cell survival, proliferation, and differentiation . By inhibiting FLT3, the compound disrupts these processes, leading to the death of cancer cells .

Result of Action

The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . It has been shown to have a GI50 (concentration required to inhibit cell growth by 50%) between 1.17 and 18.40 μM .

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c1-14-8-15(2)10-16(9-14)25-19(27)12-28-21-18-11-24-26(20(18)22-13-23-21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWUFNSJPILAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)

![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)

![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)